3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]
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Overview
Description
Preparation Methods
The synthesis of 3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] involves several steps. The starting material, clindamycin, undergoes a series of chemical reactions to introduce the isopropylidene and bis(2,2,2-trichloroethyl)phosphate groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to understand the pharmacokinetics and pharmacodynamics of related compounds.
Industry: It may be used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application .
Comparison with Similar Compounds
3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] can be compared with other similar compounds, such as:
Clindamycin: The parent compound, which lacks the isopropylidene and bis(2,2,2-trichloroethyl)phosphate groups.
3,4-O-Isopropylidene Clindamycin: A derivative that lacks the bis(2,2,2-trichloroethyl)phosphate group.
Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]: A derivative that lacks the isopropylidene group.
The uniqueness of 3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] lies in its specific combination of functional groups, which may confer distinct chemical and biological properties .
Biological Activity
3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] is a synthetic compound derived from clindamycin, a lincosamide antibiotic known for its effectiveness against anaerobic bacteria and certain protozoa. This compound has been studied for its potential biological activities, particularly in the context of its pharmacological properties and toxicological implications.
Chemical Structure and Properties
The molecular formula of 3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate] is C24H38Cl7N2O8PS, with a molecular weight of approximately 793.777 g/mol. Its structure includes a clindamycin backbone modified with a bis(2,2,2-trichloroethyl) phosphate group, which may influence its biological activity and toxicity profile .
Antimicrobial Activity
Clindamycin derivatives are primarily recognized for their antimicrobial properties. The incorporation of the bis(2,2,2-trichloroethyl) phosphate moiety may enhance the compound's efficacy against resistant bacterial strains. Studies have shown that clindamycin exhibits significant activity against various Gram-positive bacteria and anaerobes. The modification in this compound could potentially improve its pharmacokinetic properties or alter its mechanism of action.
Study on Cytotoxicity
A recent study investigated the cytotoxic effects of chlorinated flame retardants, including TCEP and its analogues. The findings revealed that these compounds could affect cell viability by inducing apoptosis in renal cell lines. Specifically, concentrations as low as 0.0254 mM were found to significantly impact cell survival rates . Although direct studies on 3,4-O-Isopropylidene Clindamycin are scarce, these findings highlight the importance of assessing similar compounds for cytotoxic potential.
Gene Expression Analysis
Research utilizing RNA sequencing has shown that chlorinated compounds can alter gene expression related to immune responses and xenobiotic metabolism pathways. Such alterations may lead to inflammatory responses or affect hormonal biosynthesis . Understanding how 3,4-O-Isopropylidene Clindamycin influences gene expression could provide insights into its biological activity and potential side effects.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C25H40Cl7N2O8PS |
---|---|
Molecular Weight |
807.8 g/mol |
IUPAC Name |
[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] bis(2,2,2-trichloroethyl) phosphate |
InChI |
InChI=1S/C25H40Cl7N2O8PS/c1-7-8-14-9-15(34(5)10-14)21(35)33-16(13(2)26)17-18-19(41-23(3,4)40-18)20(22(39-17)44-6)42-43(36,37-11-24(27,28)29)38-12-25(30,31)32/h13-20,22H,7-12H2,1-6H3,(H,33,35) |
InChI Key |
QPYJMHIDEUSFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)OP(=O)(OCC(Cl)(Cl)Cl)OCC(Cl)(Cl)Cl)OC(O3)(C)C)C(C)Cl |
Origin of Product |
United States |
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